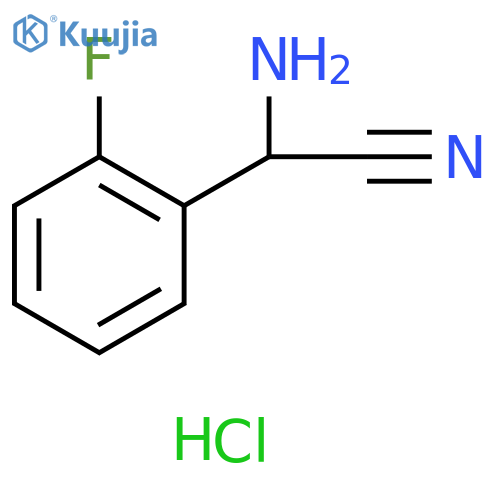Cas no 1251923-68-8 (2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride)

1251923-68-8 structure
商品名:2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
CAS番号:1251923-68-8
MF:C8H8ClFN2
メガワット:186.613924026489
CID:4582051
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
-
- インチ: 1S/C8H7FN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H
- InChIKey: JANBMPCSCHVQOI-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1F)(N)C#N.Cl
計算された属性
- せいみつぶんしりょう: 186.036
- どういたいしつりょう: 186.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8A^2
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-67500-2.5g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 2.5g |
$894.0 | 2023-05-03 | |
| Enamine | EN300-67500-0.05g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 0.05g |
$86.0 | 2023-05-03 | |
| Enamine | EN300-67500-0.25g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 0.25g |
$183.0 | 2023-05-03 | |
| Enamine | EN300-67500-10.0g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 10g |
$1962.0 | 2023-05-03 | |
| Chemenu | CM438611-500mg |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM438611-1g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95%+ | 1g |
$*** | 2023-03-29 | |
| A2B Chem LLC | AV59260-500mg |
2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 500mg |
$395.00 | 2024-04-20 | |
| Aaron | AR01AAY0-2.5g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 2.5g |
$446.00 | 2025-02-09 | |
| Aaron | AR01AAY0-100mg |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 100mg |
$79.00 | 2025-02-09 | |
| Aaron | AR01AAY0-10g |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride |
1251923-68-8 | 95% | 10g |
$2723.00 | 2023-12-16 |
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
1251923-68-8 (2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride) 関連製品
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
